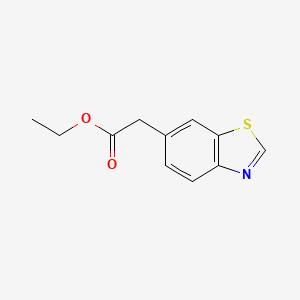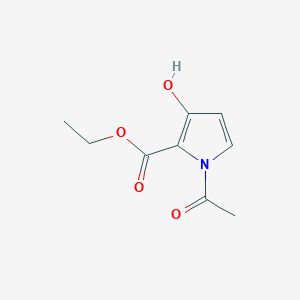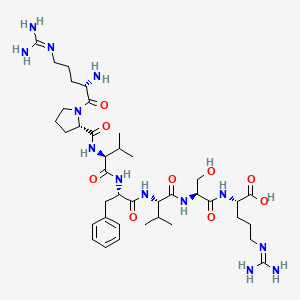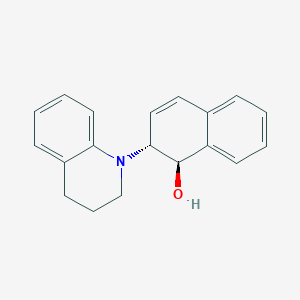
4-(Nitrososulfanyl)-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Nitrososulfanyl)-L-leucine is an organic compound that features a nitrososulfanyl group attached to the amino acid L-leucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nitrososulfanyl)-L-leucine typically involves the introduction of a nitrososulfanyl group to the L-leucine molecule. This can be achieved through a series of chemical reactions, including the nitrosation of thiol groups. Common reagents used in this process include nitrous acid, which is generated in situ from sodium nitrite and a mineral acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process generally includes steps such as purification and crystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Nitrososulfanyl)-L-leucine undergoes various chemical reactions, including:
Oxidation: The nitrososulfanyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitrososulfanyl group back to a thiol group.
Substitution: The nitrososulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted leucine derivatives.
Applications De Recherche Scientifique
4-(Nitrososulfanyl)-L-leucine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of nitric oxide levels.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-(Nitrososulfanyl)-L-leucine involves the interaction of its nitrososulfanyl group with various molecular targets. This group can release nitric oxide, which is a signaling molecule involved in numerous physiological processes. The compound may also interact with thiol groups in proteins, leading to modifications that affect protein function.
Comparaison Avec Des Composés Similaires
S-Nitrosocysteine: Another amino acid derivative with a nitrososulfanyl group.
S-Nitrosoglutathione: A tripeptide with similar nitric oxide-releasing properties.
S-Nitroso-N-acetylpenicillamine: A small molecule used as a nitric oxide donor.
Uniqueness: 4-(Nitrososulfanyl)-L-leucine is unique due to its specific structure, which combines the properties of L-leucine with the reactivity of the nitrososulfanyl group
Propriétés
Numéro CAS |
204438-82-4 |
|---|---|
Formule moléculaire |
C6H12N2O3S |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
(2S)-2-amino-4-methyl-4-nitrososulfanylpentanoic acid |
InChI |
InChI=1S/C6H12N2O3S/c1-6(2,12-8-11)3-4(7)5(9)10/h4H,3,7H2,1-2H3,(H,9,10)/t4-/m0/s1 |
Clé InChI |
NZHNKHKBTLEVTJ-BYPYZUCNSA-N |
SMILES isomérique |
CC(C)(C[C@@H](C(=O)O)N)SN=O |
SMILES canonique |
CC(C)(CC(C(=O)O)N)SN=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole](/img/structure/B14258860.png)


![[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol](/img/structure/B14258886.png)
![tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane](/img/structure/B14258894.png)


![Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-](/img/structure/B14258915.png)
![N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide](/img/structure/B14258916.png)
![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)
![1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole](/img/structure/B14258939.png)
![1-[(3-Methylbutan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B14258943.png)

![Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate](/img/structure/B14258947.png)
